molecular formula C25H27NO2 B1139327 (E)-4-Hydroxy-N-desmethyl Tamoxifen CAS No. 114828-90-9

(E)-4-Hydroxy-N-desmethyl Tamoxifen

Número de catálogo: B1139327
Número CAS: 114828-90-9
Peso molecular: 373.5 g/mol
Clave InChI: MHJBZVSGOZTKRH-OCOZRVBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as (E)-4-hydroxy-N-desmethyltamoxifen, is a potent metabolite of tamoxifen, a widely used drug for the treatment of estrogen receptor-positive breast cancer. Endoxifen is formed in the liver through the cytochrome P450-mediated oxidation of N-desmethyl-tamoxifen. It has been identified as a key player in the therapeutic efficacy of tamoxifen due to its strong antiestrogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through several methods, including the oxidation of N-desmethyl-tamoxifen using cytochrome P450 enzymes. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of CYP2D6 enzymes to catalyze the oxidation reaction .

Industrial Production Methods: In industrial settings, endoxifen is often produced using advanced biotechnological methods. These methods include the use of recombinant enzymes and optimized reaction conditions to maximize yield and purity. The production process may also involve the use of liposomes, complexes, vesicles, emulsions, micelles, and mixed micelles to enhance the stability and bioavailability of endoxifen .

Análisis De Reacciones Químicas

Types of Reactions: Endoxifen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions: The oxidation of N-desmethyl-tamoxifen to endoxifen typically involves the use of cytochrome P450 enzymes, particularly CYP2D6. Other reagents and conditions may include specific solvents, temperature control, and pH adjustments to optimize the reaction .

Major Products Formed: The primary product formed from the oxidation of N-desmethyl-tamoxifen is endoxifen. Other minor metabolites may also be produced, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Endoxifen exhibits potent anti-estrogenic effects, comparable to those of its parent compound, tamoxifen. Studies indicate that it effectively inhibits estrogen-stimulated proliferation in breast cancer cells. For instance, in vitro assays have shown that both endoxifen and 4-hydroxy-tamoxifen inhibit estradiol-induced proliferation in MCF7 breast cancer cells with similar potency . Furthermore, endoxifen's plasma concentrations are significantly influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6, which is crucial for its metabolism .

Therapeutic Efficacy

Endoxifen's therapeutic efficacy has been highlighted in various clinical studies. Research indicates that patients undergoing tamoxifen therapy often have higher plasma concentrations of endoxifen compared to 4-hydroxy-tamoxifen, suggesting that endoxifen may contribute equally or more significantly to the overall therapeutic effect of tamoxifen .

A notable study demonstrated that endoxifen levels significantly decrease when co-administered with selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which inhibit CYP2D6 activity. This interaction can lead to reduced efficacy of tamoxifen therapy in patients taking these medications .

Case Studies and Clinical Trials

  • Clinical Trial on Duration of Tamoxifen Therapy : The ATLAS trial examined the effects of extending tamoxifen therapy from 5 to 10 years on breast cancer recurrence and mortality rates. Results indicated a significant reduction in recurrence and mortality with longer treatment duration, emphasizing the importance of maintaining effective metabolite levels like endoxifen over extended periods .
  • Pharmacokinetic Variability : A study assessing pharmacokinetic variability found that inter-patient differences in endoxifen levels could influence treatment outcomes significantly. The research highlighted the need for personalized dosing strategies based on individual metabolic profiles to optimize therapeutic efficacy .
  • Tissue Distribution Study : Another investigation focused on the tissue distribution of endoxifen and its metabolites in breast cancer patients. This study utilized highly sensitive assays to quantify metabolite concentrations in serum and tissue samples, revealing substantial inter-individual variability and potential implications for personalized treatment regimens .

Implications for Personalized Medicine

The variability in endoxifen levels among patients necessitates a personalized approach to breast cancer treatment. Genetic testing for CYP2D6 polymorphisms can help identify patients who may benefit from adjusted tamoxifen dosing or alternative therapies. Additionally, understanding the interactions between tamoxifen and other medications can guide clinicians in managing potential drug-drug interactions that may compromise treatment efficacy .

Mecanismo De Acción

Endoxifen exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the degradation of ERα and inhibition of estrogen-induced gene transcription. This results in the suppression of estrogen-dependent cell proliferation and tumor growth .

Molecular Targets and Pathways: Endoxifen targets several molecular pathways involved in cell cycle regulation, apoptosis, and gene expression. It has been shown to induce cell cycle arrest and promote apoptosis in breast cancer cells. Additionally, endoxifen modulates the expression of various genes involved in estrogen signaling and tumor progression .

Comparación Con Compuestos Similares

  • 4-Hydroxy-tamoxifen (4HT)
  • N-Desmethyl-tamoxifen (NDT)
  • ICI-182,780 (Fulvestrant)

Uniqueness of Endoxifen: Endoxifen’s unique mechanism of action, involving the degradation of ERα and inhibition of estrogen-induced gene transcription, sets it apart from other tamoxifen metabolites. Its higher potency and effectiveness in reducing tumor growth make it a valuable compound in the treatment of estrogen receptor-positive breast cancer .

Actividad Biológica

(E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as endoxifen, is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores its biological activity, mechanisms of action, and clinical relevance, supported by data tables and research findings.

Chemical Structure and Properties

Endoxifen is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring with the absence of a methyl group on the nitrogen atom. Its chemical formula is C18H19NO2C_{18}H_{19}NO_2, and it has a molecular weight of 281.35 g/mol. The compound exhibits both estrogenic and anti-estrogenic properties, which are crucial for its therapeutic effects in hormone-related therapies.

Endoxifen functions primarily through its interaction with estrogen receptors (ERs). It binds to ERs with a potency comparable to that of its parent compound, tamoxifen. The biological activities include:

  • Antagonism of Estrogen Receptors : Endoxifen inhibits estrogen-stimulated proliferation in breast cancer cells, effectively blocking the growth signals mediated by estrogen .
  • Induction of Apoptosis : Research indicates that endoxifen can trigger apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .
  • Regulation of Gene Expression : It influences the expression of estrogen-responsive genes, contributing to its anti-cancer effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of endoxifen is influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. Studies have shown that plasma concentrations of endoxifen can vary significantly among individuals based on their CYP2D6 genotype, affecting treatment outcomes .

Key Pharmacokinetic Findings:

  • Bioavailability : Endoxifen has been found to have higher plasma levels than other metabolites like 4-hydroxy-tamoxifen in patients with functional CYP2D6, suggesting it plays a crucial role in therapeutic efficacy .
  • Concentration Variability : Inter-individual variability in serum concentrations has been documented, highlighting the importance of personalized medicine in tamoxifen therapy .

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety profile of endoxifen:

  • Phase II Trials : A randomized trial comparing transdermal 4-hydroxy-tamoxifen gel (which contains endoxifen) to oral tamoxifen demonstrated that both forms were effective in reducing tumor proliferation markers in ductal carcinoma in situ (DCIS) patients .
    Treatment TypeReduction in Ki67 IndexPatient Cohort Size
    Transdermal GelSignificant100
    Oral TamoxifenComparable100
  • Metabolite Concentration Studies : Research utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) has quantified endoxifen levels in breast tissue and serum, establishing its role as a critical active metabolite influencing clinical outcomes .

Comparative Biological Activity

Endoxifen's activity can be compared to other metabolites derived from tamoxifen:

MetaboliteBinding Affinity to ERsBiological Activity
EndoxifenHighAntagonistic
4-Hydroxy-TamoxifenVery HighPartial Agonist
N-Desmethyl-TamoxifenModerateWeak Agonistic

Propiedades

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150869
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110025-28-0, 114828-90-9
Record name 4-Hydroxy-N-desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endoxifen, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOXIFEN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.